2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole
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Overview
Description
2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and piperidine moiety, culminating in a benzo[d]oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Trifluoromethylpyridine Intermediate:
Piperazine and Piperidine Coupling: The trifluoromethylpyridine intermediate is then reacted with piperazine and piperidine under conditions that facilitate nucleophilic substitution or addition reactions. Common reagents include bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Benzo[d]oxazole Formation: The final step involves the cyclization of the intermediate with a benzo[d]oxazole precursor, often under acidic or basic conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring or other reducible functional groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of trifluoromethylated heterocycles and their interactions with various reagents.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its structural features allow it to bind selectively to specific biological targets, enhancing its efficacy and reducing side effects.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation. It may also find applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine and piperidine moieties may facilitate binding to specific receptors, while the benzo[d]oxazole structure contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]isoxazole
- 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the benzo[d]oxazole moiety provides a rigid framework that can interact with various biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to pharmacology and industrial applications.
Properties
IUPAC Name |
2-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N5O/c24-23(25,26)20-6-3-7-21(28-20)31-14-12-30(13-15-31)17-8-10-29(11-9-17)16-22-27-18-4-1-2-5-19(18)32-22/h1-7,17H,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHBEUJORHZLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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